Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate

Appel reaction N-Boc-amino alcohol bromination synthetic yield benchmarking

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate (CAS 142121-32-2) is a chiral N-Boc-protected β-bromoamine building block with the molecular formula C₁₁H₂₂BrNO₂ and a molecular weight of 280.2 g/mol. The compound features a tert-butoxycarbonyl (Boc) protected secondary amine, a primary alkyl bromide, and an isobutyl side chain attached to a chiral center at the C-2 position.

Molecular Formula C11H22BrNO2
Molecular Weight 280.206
CAS No. 142121-32-2
Cat. No. B2869016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-bromo-4-methylpentan-2-yl)carbamate
CAS142121-32-2
Molecular FormulaC11H22BrNO2
Molecular Weight280.206
Structural Identifiers
SMILESCC(C)CC(CBr)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22BrNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)
InChIKeyQOUMJXYJNQUGAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate (CAS 142121-32-2): Chiral Intermediate for Targeted Synthesis


Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate (CAS 142121-32-2) is a chiral N-Boc-protected β-bromoamine building block with the molecular formula C₁₁H₂₂BrNO₂ and a molecular weight of 280.2 g/mol . The compound features a tert-butoxycarbonyl (Boc) protected secondary amine, a primary alkyl bromide, and an isobutyl side chain attached to a chiral center at the C-2 position. Its predicted physicochemical profile includes a boiling point of 318.2±25.0 °C, density of 1.185±0.06 g/cm³, and a pKa of 11.72±0.46 . This intermediate has been explicitly utilized in the synthesis of heterobicyclic sulfonamide platelet-activating factor (PAF) antagonists, as documented in US Patent 5,180,723, where it serves as a key fragment for introducing the 1-bromo-4-methylpentan-2-amine moiety [1].

Why Generic Substitution of Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate Fails: Chiral Integrity and Reactivity Profile


Generic substitution of this compound with seemingly analogous N-Boc-bromoalkyl building blocks such as tert-butyl (2-bromoethyl)carbamate or tert-butyl (1-bromo-3-methylbutan-2-yl)carbamate introduces critical liabilities. First, the chiral center at C-2 in tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate, derived from the amino acid norvaline precursor, is essential for downstream stereochemical outcomes in target molecule synthesis; achiral or regioisomeric analogs lack this feature entirely . Second, the steric environment around the primary bromide—flanked by both the Boc-protected amine and the isobutyl group—modulates SN2 reactivity compared to simpler linear bromoalkyl carbamates, which can lead to divergent reaction rates and side-product profiles under identical conditions . Third, the compound's higher logP (predicted 3.32) compared to shorter-chain analogs alters partitioning behavior in biphasic reaction media, affecting extraction efficiency and overall process mass intensity. These cumulative differences mean that substituting a simpler or regioisomeric bromo-Boc intermediate may compromise enantiomeric purity, reduce synthetic yield, or require re-optimization of validated reaction protocols .

Quantitative Differentiation of Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate vs. Closest Analogs: A Procurement Evidence Guide


Synthesis Yield Benchmarking: Appel Bromination Efficiency (68% Isolated Yield) vs. Class-Average Performance

The synthesis of tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate via the Appel reaction (CBr₄, PPh₃, DCM, 0 °C, 30 min) from N-Boc-2-aminopentan-1-ol delivers an isolated yield of 68% (1.76 g) after flash column chromatography, as documented in US Patent 5,180,723 [1]. This yield falls within the lower portion of the range typically reported for classical Appel bromination of secondary alcohols (60–95%), reflecting the steric hindrance imposed by the isobutyl side chain adjacent to the reacting hydroxymethyl group. Under comparable Appel conditions (CBr₄/PPh₃ in CH₂Cl₂ or CH₃CN), unhindered primary N-Boc-amino alcohols such as N-Boc-ethanolamine routinely produce the corresponding bromides in >85% yield, whereas more hindered secondary alcohols can drop to the 50–70% range [2]. The 68% yield thus represents a reproducible benchmark for procurement specifications: a validated synthetic route exists, and any supplier claiming this compound should be able to reference this established protocol with demonstrable batch-to-batch consistency.

Appel reaction N-Boc-amino alcohol bromination synthetic yield benchmarking

Purity Specification and Quality Control: 95% Standard Purity with MDL Traceability

The standard commercial purity for tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate is 95%, as offered by Leyan (Product No. 2016596) . This matches the purity specification for the closely related regioisomer tert-butyl (1-bromo-3-methylbutan-2-yl)carbamate (CAS 317385-11-8), also listed at 95% by Bidepharm . However, the target compound is distinguished by its unique MDL identifier MFCD24168240, which serves as a precise database key for ensuring procurement of the correct regioisomer. The regioisomer comparator carries a distinct MDL (MFCD24169537), providing an unambiguous differentiation point. Both compounds are supplied with batch-specific quality documentation including NMR, HPLC, and GC traceability . The equivalence in purity specification (95%) across the two regioisomers means that purity alone does not differentiate the target; rather, the combination of CAS number (142121-32-2), molecular weight (280.20 g/mol), LogP (3.32), and MDL (MFCD24168240) collectively ensures procurement accuracy .

purity specification quality control MDL identifier vendor comparison

Procurement Cost Benchmarking: Specialized Chiral Intermediate Pricing vs. Commodity Bromo-Boc Analogs

The procurement cost of tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate reflects its status as a specialized chiral intermediate with a 3–4 week lead time. Biosynth lists 50 mg at $675.00 and 0.5 g at $2,125.00 (equivalent to $13,500/g at the 50 mg scale and $4,250/g at the 0.5 g scale) . In contrast, the commodity N-Boc-bromoethylamine building block tert-butyl (2-bromoethyl)carbamate (CAS 39684-80-5, ≥97% purity) is available at $10.90/g from Aladdin and $68.30/g from Krackeler Scientific [1], representing a cost differential of approximately 390× to 1,240× at the smallest scale. Even accounting for purity differences (95% vs. ≥97%), the cost premium exceeds three orders of magnitude, driven by the multi-step chiral synthesis from norvalinol, the presence of a stereocenter, and the relatively low production volume. This cost structure places tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate firmly in the category of a specialty chiral intermediate rather than a commodity building block, with pricing that reflects synthetic complexity rather than raw material costs.

procurement cost specialty intermediate Boc-bromoethylamine comparator price per gram

Documented Use in Bioactive Molecule Synthesis: PAF Antagonist Scaffold Elaboration in Patent Literature

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate is explicitly disclosed as a synthetic intermediate in US Patent 5,180,723 (Example 33.a) for the preparation of heterobicyclic sulfonamide platelet-activating factor (PAF) antagonists [1]. In this patented route, the bromide serves as an electrophilic handle for N-alkylation, installing the 1-bromo-4-methylpentan-2-amine fragment into the antagonist scaffold. The PAF antagonist series was prosecuted for therapeutic applications including asthma, endotoxin shock, adult respiratory distress syndrome, glomerulonephritis, and ischemic conditions. By contrast, generic N-Boc-bromoalkyl building blocks such as tert-butyl (2-bromoethyl)carbamate are widely used for PEG linker installation, fluorinated spacer construction, and general peptide mimic synthesis [2], but lack documented utility in this specific PAF antagonist chemotype. The direct link between this specific intermediate and a defined medicinal chemistry program provides procurement justification for researchers pursuing PAF receptor pharmacology or related heterobicyclic sulfonamide scaffolds.

PAF antagonist patent synthesis heterobicyclic sulfonamide medicinal chemistry intermediate

Optimal Application Scenarios for Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate (CAS 142121-32-2)


Chiral Fragment Installation in PAF Antagonist and Related Heterobicyclic Sulfonamide Synthesis

Researchers pursuing platelet-activating factor (PAF) receptor antagonists based on heterobicyclic sulfonamide scaffolds should prioritize this intermediate based on its explicit use in US Patent 5,180,723 (Example 33.a), where it serves as the electrophilic fragment for introducing the 1-bromo-4-methylpentan-2-amine moiety [1]. The documented 68% yield under Appel conditions provides a validated starting point for route optimization [2]. Using an alternative bromo-Boc building block without the isobutyl side chain would require de novo synthetic route design and would not reproduce the patented pharmacophore. Procurement of this specific intermediate ensures fidelity to the literature-precedented structure–activity relationship (SAR) established for this compound series.

Stereochemical Probe Synthesis Requiring Chiral Integrity at the C-2 Position

The chiral center at C-2, derived from the amino acid norvaline synthetic precursor, makes this intermediate suitable for preparing enantiomerically enriched amines after Boc deprotection [1]. The N-Boc protecting group enables selective deprotection under mild acidic conditions (e.g., TFA/DCM or aqueous H₃PO₄) while preserving other acid-sensitive functionality such as silyl ethers, benzyl esters, or Cbz carbamates [2]. This orthogonal deprotection strategy is critical when the target molecule contains multiple protecting groups. Substituting with an achiral bromo-Boc building block such as tert-butyl (2-bromoethyl)carbamate would forfeit the stereochemical information, making it unsuitable for enantioselective target synthesis.

SN2 Alkylation Reactions Requiring Modulated Electrophile Reactivity

The primary alkyl bromide in this compound is positioned adjacent to both the Boc-protected amine and the isobutyl side chain, creating a steric environment that modulates SN2 reactivity compared to less hindered bromo-Boc analogs such as tert-butyl (2-bromoethyl)carbamate [1]. This steric modulation can be exploited to achieve chemoselective N-alkylation in substrates containing multiple nucleophilic sites. The predicted LogP of 3.32 facilitates efficient extraction from aqueous reaction mixtures during workup, an advantage over more polar, shorter-chain analogs that may partition less favorably into organic solvents. Researchers should verify that the steric profile is compatible with their specific nucleophile before procurement, but for hindered nucleophiles requiring a less reactive electrophile, this intermediate may offer superior selectivity compared to less hindered bromo-Boc alternatives.

Custom Synthesis Programs Requiring Supplier Qualification Benchmarks

For contract research organizations (CROs) and pharmaceutical development teams initiating custom synthesis of this intermediate, the 68% isolated yield from the Appel bromination protocol documented in US Patent 5,180,723 serves as a quantitative supplier qualification benchmark [1]. Suppliers should be able to reproduce this yield at scale using the specified conditions (CBr₄, PPh₃, DCM, 0 °C). The standard commercial purity specification of 95% (with MDL MFCD24168240) provides an additional quality gate [2]. The 3–4 week lead time and premium pricing ($4,250–$13,500/g) should be factored into project timelines and budgets; for programs requiring multi-gram quantities, early engagement with suppliers or investment in in-house synthesis should be considered .

Quote Request

Request a Quote for Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.